2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane
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Overview
Description
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane is a fluorinated organic compound characterized by its unique spiro structure and multiple ether linkages. This compound is notable for its high thermal stability and resistance to chemical degradation, making it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of perfluorinated diols and tetraoxaspiro intermediates. The reaction conditions often require anhydrous environments and the presence of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as purification through distillation or crystallization to remove any impurities and achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and coatings resistant to extreme conditions.
Mechanism of Action
The mechanism by which 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane exerts its effects is primarily through its interaction with molecular targets via its fluorinated and ether functionalities. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- Octafluoro-1,4-diiodobutane
Uniqueness
Compared to similar compounds, 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane stands out due to its spiro structure, which imparts unique physical properties such as enhanced rigidity and stability. This makes it particularly suitable for applications requiring high-performance materials.
Properties
CAS No. |
92639-88-8 |
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Molecular Formula |
C5F8O4 |
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2,2,3,3,7,7,8,8-octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C5F8O4/c6-1(7)2(8,9)15-5(14-1)16-3(10,11)4(12,13)17-5 |
InChI Key |
RHSKAEITBODFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC2(O1)OC(C(O2)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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